Cytidine 5'-tetraphosphate

Description

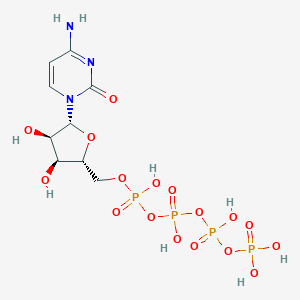

Structure

2D Structure

3D Structure

Properties

CAS No. |

10592-99-1 |

|---|---|

Molecular Formula |

C9H17N3O17P4 |

Molecular Weight |

563.14 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

ZBQGNTDXMLQDQJ-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Other CAS No. |

10592-99-1 |

Synonyms |

cytidine 5'-tetraphosphate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Cytidine 5 Tetraphosphate

Established Synthetic Routes for Tetraphosphate (B8577671) Derivatives

A common strategy for the chemical synthesis of nucleoside tetraphosphates involves the reaction of a nucleoside 5'-monophosphate (NMP) with an activated phosphate (B84403) donor. One established method utilizes the activation of cyclic trimetaphosphate, which then reacts with an NMP to form the desired tetraphosphate. nih.govacs.org This approach has been shown to produce nucleoside 5'-tetraphosphates in good yields. nih.govacs.org

Another well-known method is the Ludwig-Eckstein reaction, which involves the monophosphorylation of a nucleoside followed by reaction with pyrophosphate. researchgate.net Variations of this one-pot, three-step synthesis have been successfully used to produce a range of modified nucleoside triphosphates and can be adapted for tetraphosphate synthesis. researchgate.netresearchgate.net The reaction of a nucleoside-5' phosphoramidate (B1195095) with inorganic triphosphate is another route that has been explored. cdnsciencepub.com

Novel Approaches for Enhanced Yield and Specificity

Recent research has focused on developing more efficient and specific methods for synthesizing nucleoside tetraphosphates. A significant advancement is the use of an activated tetrametaphosphate reagent. nih.govacs.org This method allows for the direct tetraphosphorylation of unprotected nucleosides in a single step, offering high yields. nih.gov

Another innovative approach involves a "one-pot, three-step" strategy that starts with the monophosphorylation of a deoxynucleoside using phosphorous oxychloride. This is followed by conversion to an imidazolide (B1226674) salt and subsequent reaction with tris[tributylammonium] triphosphate to yield the deoxynucleoside-5'-tetraphosphate. researchgate.net This method has been specifically described for the synthesis of 2'-deoxycytidine-5'-tetraphosphate. researchgate.netresearchgate.net The development of these novel synthetic routes provides researchers with powerful tools to access cytidine (B196190) 5'-tetraphosphate and its derivatives with greater ease and efficiency. benthamdirect.comacs.org

Endogenous Occurrence and Detection in Biological Samples

The presence of Cytidine 5'-tetraphosphate as a naturally occurring endogenous molecule within cells and tissues has not been definitively established in the scientific literature. While methods exist for the detection and analysis of related cytidine compounds like CMP, CDP, and CTP in biological samples, the specific detection of endogenous p4C has not been a focus of these studies. nih.gov

A significant finding regarding this compound is its identification as a contaminant in commercial preparations of Cytidine 5'-triphosphate (CTP). A detailed study isolated this compound from various commercial CTP samples using ion-exchange chromatography on a Dowex-1 column. nih.gov

The identity of the contaminant was confirmed as this compound through several analytical techniques:

Ultraviolet (UV) Spectrum Analysis: The isolated compound exhibited a UV spectrum characteristic of a cytidine derivative.

Phosphate Content Analysis: Measurement of both labile and total phosphate content was consistent with a tetraphosphate structure.

Periodate (B1199274) Consumption: The amount of periodate consumed by the molecule was in agreement with the expected structure of a ribonucleoside.

This research revealed that this compound was present in proportions ranging from 0.3% to 3.9%. Notably, the presence and proportion of this impurity appeared to be independent of the manufacturing method, the age of the sample, or the commercial supplier of the CTP. nih.gov

Table 2: Findings on this compound as a Contaminant in CTP

| Parameter | Finding |

| Detection Method | Ion-exchange chromatography |

| Identification | Characterized as this compound |

| Analytical Basis | UV spectrum, labile and total phosphate content, periodate consumption |

| Proportion in CTP Samples | 0.3% to 3.9% |

| Correlation | Presence is independent of preparation method, sample age, or commercial source |

| Data sourced from Costas et al., 1983. nih.gov |

Metabolic Roles and Regulatory Mechanisms Involving Cytidine 5 Tetraphosphate

Contribution to Nucleotide Pool Homeostasis

Dinucleoside polyphosphates, including compounds structurally related to p4C, are recognized as important signaling molecules that can act as allosteric regulators of various enzymes, thereby influencing energy metabolism and nucleotide synthesis. laboratorynotes.com Their concentrations within the cell are known to increase under various stress conditions, suggesting a role in helping cells adapt to environmental changes. laboratorynotes.comresearchgate.net The regulation of nucleotide pools is crucial for maintaining cellular functions, and molecules like p4C are part of the complex system that ensures this balance.

The broader family of nucleoside polyphosphates, to which p4C belongs, is involved in diverse biological processes. laboratorynotes.com The controlled synthesis and degradation of these molecules are essential for managing the cellular concentrations of various nucleotide derivatives. frontierspartnerships.orgbibliotekanauki.pl

Involvement in Pyrimidine (B1678525) Nucleotide Metabolism

The metabolism of pyrimidine nucleotides is a fundamental cellular process, and p4C is integrated into this network through its relationship with Cytidine (B196190) 5'-triphosphate (CTP).

Links to Cytidine 5'-Triphosphate Biosynthesis and Utilization

CTP is a crucial nucleotide involved in a wide array of biosynthetic processes, including the synthesis of lipids and the replication and transcription of DNA and RNA. medchemexpress.com It is synthesized from Uridine (B1682114) 5'-triphosphate (UTP) by the enzyme CTP synthetase. medchemexpress.comdavuniversity.org This enzyme catalyzes the amination of UTP, with glutamine typically serving as the nitrogen donor. davuniversity.orgnih.gov The activity of CTP synthase is a critical control point in ensuring an adequate supply of CTP for cellular needs. nih.gov

CTP itself is a precursor for various metabolic reactions. It is essential for the synthesis of glycerophospholipids and plays a role in the glycosylation of proteins. wikipedia.org The de novo synthesis pathway of pyrimidine nucleotides ultimately leads to the formation of UMP, which is then converted to UDP, UTP, and subsequently CTP. davuniversity.orgmdpi.com This highlights the interconnectedness of the pyrimidine nucleotide pool, where the concentration of one nucleotide can influence the synthesis and availability of others.

Regulatory Feedback Mechanisms within Pyrimidine Pathways

The pyrimidine biosynthetic pathway is tightly regulated to prevent the overproduction of its end products. A key regulatory enzyme in this pathway is aspartate transcarbamoylase (ATCase) in bacteria, which is subject to feedback inhibition by CTP. davuniversity.orgwikipedia.org This means that as CTP levels rise, the activity of an early enzyme in its own synthesis pathway is dampened, thus controlling its production. Conversely, ATP can act as an activator of ATCase. davuniversity.org

In some organisms, both uridine and cytidine nucleotides are involved in the feedback regulation of de novo UTP synthesis. nih.gov However, studies in Salmonella typhimurium have suggested that CTP may not regulate its own synthesis from exogenous cytidine, indicating complex and organism-specific regulatory circuits. nih.gov The regulation of pyr genes, which encode the enzymes for pyrimidine biosynthesis, is also complex and can be influenced by the levels of both pyrimidine and purine (B94841) nucleotides. asm.org

Enzymatic Hydrolysis and Degradation Pathways

The cellular concentration of Cytidine 5'-tetraphosphate and other nucleoside polyphosphates is controlled by the activity of specific enzymes that catalyze their breakdown.

Characterization of Specific Hydrolases Affecting Tetraphosphate (B8577671) Linkages

A diverse family of enzymes known as Nudix (nucleoside diphosphate (B83284) linked to some other moiety, X) hydrolases are responsible for the hydrolysis of a wide range of nucleoside diphosphate derivatives, including dinucleoside polyphosphates. frontierspartnerships.orgbibliotekanauki.pl These enzymes play a crucial "housekeeping" role by controlling the cellular levels of these compounds. bibliotekanauki.pl

Some Nudix hydrolases exhibit specificity for the length of the polyphosphate chain. For instance, there are hydrolases that preferentially act on dinucleoside tetraphosphates (Np4N'). researchgate.net These can be further classified into asymmetrically and symmetrically acting enzymes. imrpress.com Asymmetrical hydrolases cleave Ap4A to ATP and AMP, while symmetrical ones produce two molecules of ADP. imrpress.com The human Np4N' hydrolase is a member of the Nudix hydrolase family. researchgate.net

Comparative Analysis with Diadenosine Tetraphosphate (Ap4A) Catabolism

The catabolism of Diadenosine tetraphosphate (Ap4A) has been extensively studied and provides a useful model for understanding the degradation of other dinucleoside polyphosphates. Ap4A is hydrolyzed by specific hydrolases, and its levels are tightly regulated within the cell. frontiersin.org

In E. coli, the primary enzyme responsible for Ap4A hydrolysis is ApaH, a symmetrically acting hydrolase that cleaves Ap4A into two molecules of ADP. frontiersin.org The importance of this enzyme is highlighted by the fact that its absence leads to a significant increase in intracellular Ap4A levels. frontiersin.org

The Fragile Histidine Triad (Fhit) protein is another enzyme involved in the hydrolysis of dinucleoside polyphosphates, with a preference for diadenosine triphosphate (Ap3A), although it can also hydrolyze Ap4A. nih.govnih.gov Fhit belongs to the HIT (histidine triad) superfamily of enzymes. nih.gov The hydrolytic activity of Fhit and other related enzymes is crucial for modulating the cellular signals carried by these molecules.

The table below provides a summary of key enzymes involved in the metabolism of dinucleoside polyphosphates.

| Enzyme Family/Name | Substrate(s) | Products of Hydrolysis | Classification/Family |

| Nudix Hydrolases | Dinucleoside polyphosphates (e.g., Np4N') | Varies (e.g., NMP + NTP or 2 NDP) | Nudix (MutT) family |

| (Asymmetrical) Np4N' hydrolase | Np4N' (e.g., Ap4A) | NTP + NMP | Hydrolase |

| (Symmetrical) Np4N' hydrolase (e.g., ApaH) | Np4N' (e.g., Ap4A) | 2 NDP | Hydrolase |

| Fhit Protein | Ap3A, Ap4A | ADP + AMP (from Ap3A), ATP + AMP (from Ap4A) | HIT (Histidine Triad) family |

This table summarizes general activities and may not encompass all specificities across different organisms.

Cellular and Allosteric Regulation within Metabolic Networks

This compound (CTP4), an analogue of the canonical ribonucleotide cytidine 5'-triphosphate (CTP), is emerging as a potential signaling molecule within the intricate web of cellular metabolic networks. ontosight.ai While extensive research has detailed the allosteric regulation exerted by nucleotides like ATP, GTP, and CTP itself, the specific roles of CTP4 are less well-defined but can be inferred from studies on structurally similar molecules and the general principles of nucleotide-mediated regulation.

The metabolic landscape of a cell is governed by a complex system of feedback loops and allosteric control, ensuring the balanced production of essential molecules. diva-portal.org Nucleotides are central to this regulation, acting as both substrates and allosteric effectors that modulate enzyme activity to meet cellular demands. diva-portal.orgmdpi.com CTP4, with its additional phosphate (B84403) group, is positioned to act as a signaling molecule, potentially influencing gene expression, cell growth, and differentiation. ontosight.ai

A primary target for the regulatory action of cytidine nucleotides is CTP synthase, the enzyme responsible for the de novo synthesis of CTP from UTP. wikipedia.orgmdpi.com The activity of CTP synthase is intricately regulated by both its substrates and products. CTP, the end product of the reaction, serves as a classic example of feedback inhibition, binding to an allosteric site on the enzyme to downregulate its own production. wikipedia.orgnih.gov

Crucially, CTP synthase is also allosterically activated by guanosine (B1672433) 5'-triphosphate (GTP). nih.govnih.govrcsb.org This cross-pathway regulation helps to maintain a balanced ratio of purine and pyrimidine nucleotides, which is vital for nucleic acid synthesis. The binding of GTP to an allosteric site on CTP synthase induces a conformational change that enhances the enzyme's catalytic efficiency. mdpi.com

Given the structural similarity between GTP and CTP4, it is plausible that CTP4 could also function as an allosteric regulator of CTP synthase. Research on Escherichia coli CTP synthase has explored the effects of various GTP analogues on the enzyme's activity. These studies provide a framework for understanding how modifications to the nucleotide structure, such as the number of phosphate groups, can impact regulatory function.

A study on the allosteric activation of E. coli CTP synthase by various GTP analogues revealed that the structural requirements for activation are quite specific. While GTP is the most potent activator, other analogues, including guanosine 5'-tetraphosphate (GTP4), can also stimulate enzyme activity, albeit to a lesser extent. nih.gov

| Activating Nucleotide | Relative Activation of CTP Synthase | Key Structural Features |

|---|---|---|

| Guanosine 5'-triphosphate (GTP) | High | Triphosphate chain, intact ribose, guanine (B1146940) base |

| Guanosine 5'-tetraphosphate (GTP4) | Moderate | Tetraphosphate chain, intact ribose, guanine base |

| Inosine 5'-triphosphate (ITP) | Moderate | Triphosphate chain, intact ribose, hypoxanthine (B114508) base |

| 2'-Deoxyguanosine 5'-triphosphate (dGTP) | Low | Triphosphate chain, deoxyribose, guanine base |

The data from studies on GTP analogues suggest that while the triphosphate moiety is important for optimal activation, the enzyme can accommodate a tetraphosphate chain, leading to a moderate level of activation. nih.gov This supports the hypothesis that this compound could similarly engage with allosteric sites on metabolic enzymes, including CTP synthase, to modulate their activity. The presence of a fourth phosphate group on CTP4 may alter its binding affinity and the conformational changes it induces compared to CTP, potentially leading to a unique regulatory signal.

Furthermore, the existence of enzymes capable of synthesizing hybrid bisnucleoside tetraphosphates, such as Ap4C (adenosine 5' P(1)-tetraphosphate-P(4)-5'''-cytidine), indicates that the cellular machinery can recognize and process cytidine nucleotides with extended phosphate chains. nih.gov This metabolic capability hints at the potential for such molecules to be integrated into the broader network of cellular signaling and regulation.

Cellular Functions and Signaling Implications of Cytidine 5 Tetraphosphate

Interplay with Other Nucleotide-Derived Regulatory Molecules

Interaction with Metabolically Regulated Processes

The direct and extensive roles of Cytidine (B196190) 5'-tetraphosphate in metabolic regulation are still an area of active investigation. However, its structural similarity to other key metabolic nucleotides, such as Cytidine 5'-triphosphate (CTP) and adenosine (B11128) 5'-tetraphosphate (p4A), suggests potential points of interaction.

Research has confirmed the presence of p4C as a naturally occurring compound, often found as a minor component in commercial preparations of CTP. acs.orgnih.gov This indicates that cellular machinery has the capacity to synthesize this molecule, and that it exists within the cellular nucleotide pool. While the specific enzymatic pathways for p4C synthesis and degradation are not fully elucidated, they are likely to involve the broad-substrate-specificity of certain nucleoside and nucleotide kinases and hydrolases. mdpi.com For instance, enzymes like polyphosphate kinases, which are involved in the synthesis of other nucleoside polyphosphates, may also contribute to the formation of p4C. mdpi.com

The interaction of p4C with metabolic enzymes is largely inferred from studies on related molecules. For example, CTP is a crucial precursor for the synthesis of various phospholipids (B1166683) and is involved in the glycosylation of proteins. ontosight.ai It also acts as an allosteric inhibitor of aspartate carbamoyltransferase, a key enzyme in pyrimidine (B1678525) biosynthesis. ontosight.ai Given the structural similarity, it is plausible that p4C could modulate the activity of such enzymes, either as a competitive inhibitor or as an allosteric regulator, although specific research on these interactions is currently limited.

The table below summarizes the key enzymes involved in the metabolism of the closely related CTP, which may have implications for the metabolic fate of p4C.

| Enzyme | Function | Potential Relevance for p4C |

| CTP synthase | Catalyzes the final step in the de novo synthesis of CTP from UTP. oup.com | May be a point of regulation where the cellular concentration of p4C could exert feedback control. |

| Nucleoside diphosphate (B83284) kinases | Interconvert nucleoside diphosphates and triphosphates. | Could potentially phosphorylate CDP to CTP, and possibly further to p4C, or dephosphorylate p4C. |

| Ectonucleotidases | Hydrolyze extracellular nucleotides. | Could be involved in the degradation of extracellular p4C, thereby terminating its signaling functions. doi.org |

| Phosphodiesterases | Cleave phosphodiester bonds. | May play a role in the catabolism of p4C. |

Emerging Roles in Specific Biological Contexts

Recent research has begun to shed light on the potential of Cytidine 5'-tetraphosphate and its derivatives as signaling molecules, particularly in the context of purinergic signaling.

One of the most significant findings is the identification of synthetic CTP analogues containing a tetraphosphate (B8577671) chain as selective agonists for the P2Y4 receptor, a G protein-coupled receptor. nih.govacs.org P2Y receptors are a family of receptors activated by extracellular nucleotides and are involved in a wide array of physiological processes, including neurotransmission, inflammation, and platelet aggregation. doi.orgnih.gov

The study by Jacobson et al. demonstrated that N4-alkyloxy-CTP derivatives, which include a tetraphosphate moiety, showed high potency and selectivity for the human P2Y4 receptor. nih.govacs.org This suggests that the tetraphosphate chain is not only tolerated by the receptor but may also contribute to the specificity of binding. The ability of these p4C analogues to activate P2Y4 receptors points to a potential role for endogenous p4C in modulating cellular responses mediated by this receptor.

The table below details the research findings on the interaction of cytidine nucleotide analogues with P2Y receptors.

| Compound | Receptor Interaction | Research Finding | Reference |

| N4-(Phenylpropoxy)-CTP | Selective agonist of P2Y4 receptor | Exhibited high potency and selectivity for the human P2Y4 receptor over P2Y2 and P2Y6 receptors. | nih.govacs.org |

| N4-(Phenylethoxy)-CTP | Selective agonist of P2Y4 receptor | Showed significant selectivity for the human P2Y4 receptor. | nih.govacs.org |

These findings open up new avenues for research into the physiological and pathophysiological roles of p4C. As a potential signaling molecule, p4C could be involved in fine-tuning the cellular responses to extracellular nucleotides. Further investigation is needed to determine the endogenous concentrations of p4C in different tissues and under various physiological conditions, as well as to identify the specific cellular contexts in which it exerts its signaling functions. The development of more specific tools to study p4C will be crucial in unraveling its full biological significance. ontosight.ai

Enzymology and Mechanistic Studies of Cytidine 5 Tetraphosphate Interactions

Substrate and Effector Interactions with Enzymes

The interaction of Cytidine (B196190) 5'-tetraphosphate with various enzymes as a substrate or an effector is a key aspect of its biological activity. These interactions are characterized by specific binding and kinetic parameters, which are essential for understanding the nucleotide's role in cellular pathways.

The binding and catalytic efficiency of enzymes with Cytidine 5'-tetraphosphate can be quantified through kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). For instance, studies on methionine adenosyltransferases (MATs) have revealed differences in their ability to utilize non-cognate substrates like Cytidine 5'-triphosphate (CTP), a closely related molecule. Human MAT2A (hMAT2A) is capable of catalyzing the formation of S-cytidylmethionine (SCM) from CTP, whereas the E. coli counterpart (eMAT) shows much lower activity with CTP. biorxiv.org The KM of hMAT2A for CTP is significantly higher than for its cognate substrate ATP, indicating a lower affinity. biorxiv.org However, the enzyme still demonstrates catalytic activity, suggesting a degree of promiscuity. biorxiv.org

Kinetic analyses of various nucleoside triphosphate (NTP) analogs with enzymes like hMAT2A provide insights into the structural requirements for substrate binding and catalysis. The table below summarizes the kinetic parameters for hMAT2A with different NTPs.

Table 1: Kinetic Parameters of hMAT2A with Various Nucleoside Triphosphates

| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| ATP | 0.28 ± 0.04 | 5.3 ± 0.2 | 18,928 |

| GTP | 1.9 ± 0.2 | 1.8 ± 0.1 | 947 |

| CTP | 3.8 ± 0.5 | 0.05 ± 0.002 | 13 |

| UTP | 3.5 ± 0.5 | 0.09 ± 0.005 | 26 |

Data derived from studies on hMAT2A catalytic promiscuity. biorxiv.org

The data clearly indicates that while hMAT2A can utilize CTP, its efficiency is markedly lower compared to ATP. This difference in kinetic parameters underscores the enzyme's specificity, which is crucial for maintaining metabolic fidelity within the cell.

Understanding the three-dimensional structure of enzyme-Cytidine 5'-tetraphosphate complexes is fundamental to deciphering the molecular basis of their interaction. While direct structural data for enzyme-CTP4 complexes is limited, studies on related nucleotide complexes provide valuable insights. For example, the crystal structures of E. coli RNA pyrophosphohydrolase (RppH) in complex with RNA reveal how the enzyme recognizes the 5'-triphosphate end of mRNA. nih.gov These structures show that the enzyme interacts with the RNA through a bipartite mechanism, recognizing both the 5'-terminal triphosphate and the second nucleotide. nih.gov The binding of the triphosphate moiety involves coordination with magnesium ions and hydrogen bonding with specific amino acid residues. nih.gov

Although a structure with CTP4 is not explicitly detailed, the principles of triphosphate recognition by enzymes like RppH are likely applicable. The tetraphosphate (B8577671) chain of CTP4 would be expected to form extensive interactions with positively charged residues and metal cofactors within an enzyme's active site. The specificity for the cytidine base would be determined by hydrogen bonding patterns and steric complementarity with the protein.

Furthermore, structural studies of other enzymes, such as those in the APOBEC3 family of cytidine deaminases, highlight how enzymes achieve specificity for cytidine within a nucleic acid context. nih.gov These enzymes recognize the target cytidine through a combination of interactions with the base and the surrounding nucleotide sequence. nih.gov

Impact on Nucleic Acid Metabolism and Processing

This compound and its related compounds can influence various aspects of nucleic acid metabolism, including the stability of messenger RNA (mRNA) and the process of transcription.

In bacteria, a primary pathway for mRNA degradation is initiated by the conversion of the 5'-triphosphate end of an mRNA to a 5'-monophosphate. nih.govresearchgate.net This process, catalyzed by RNA pyrophosphohydrolases like RppH, makes the mRNA susceptible to degradation by 5'-monophosphate-dependent ribonucleases. nih.govnih.govresearchgate.net The metabolic enzyme cytidylate kinase has been identified as a protein that influences the rate of this 5'-end-dependent mRNA degradation in E. coli. nih.govresearchgate.net It achieves this through two mechanisms that affect the 5'-terminal phosphorylation state of RNA. nih.govresearchgate.net One of these mechanisms involves suppressing the synthesis of monophosphorylated transcripts that start with cytidine. nih.govresearchgate.net This is accomplished by reducing the cellular concentration of cytidine monophosphate (CMP), thereby making it less likely to be incorporated at the 5'-end of transcripts by RNA polymerase during transcription initiation. nih.gov While this research focuses on CMP and CTP, it highlights the intricate link between cytidine nucleotide pools and mRNA stability.

RNA polymerase typically initiates transcription with a nucleoside triphosphate, most commonly ATP or GTP. bac-lac.gc.ca However, under certain conditions, non-canonical initiating nucleotides can be utilized. The accumulation of CMP in cells lacking cytidylate kinase activity can lead to its incorporation at the 5' end of nascent transcripts by RNA polymerase, outcompeting CTP. nih.gov This suggests that the relative concentrations of cytidine nucleotides, including potentially CTP4, could influence the choice of the initiating nucleotide and the phosphorylation state of the resulting transcript.

Furthermore, the alarmone guanosine (B1672433) 5'-diphosphate 3'-diphosphate (ppGpp), a structural relative of CTP4, is known to regulate transcription by directly binding to RNA polymerase. pnas.org It can either stimulate or repress the expression of different genes. pnas.org This mode of regulation by a non-canonical nucleotide suggests that other similar molecules could have analogous effects on transcription. Studies on cytidine deaminases have also shown that these enzymes preferentially mutate transcriptionally active genes near RNA polymerase initiation sites, where single-stranded DNA is exposed. elifesciences.org This highlights the accessibility of the transcription initiation complex to various factors, which could include regulatory nucleotides.

Allosteric Regulation and Conformational Changes Induced by this compound

Allosteric regulation, where the binding of a molecule at one site on an enzyme affects its activity at a distant site, is a fundamental mechanism of cellular control. psu.edunih.govunomaha.edu This regulation is often mediated by conformational changes in the enzyme's structure. psu.eduunomaha.edu While direct evidence for allosteric regulation by this compound is not extensively documented, the principles of allostery observed with other nucleotides provide a framework for its potential role.

For example, the activity of many enzymes is modulated by the binding of nucleotides to allosteric sites. This binding can either activate or inhibit the enzyme by inducing a conformational change that alters the geometry of the active site. The cysteine synthase complex provides an example of how allosteric communication can propagate through a multi-enzyme complex, where the binding of one ligand to a subunit can influence the conformation and activity of other subunits. nih.gov

Given the structural similarity of CTP4 to other known allosteric effectors like ATP and GTP, it is plausible that it could also function as an allosteric regulator for certain enzymes. Such regulation would depend on the presence of a specific allosteric binding pocket that can accommodate the tetraphosphate chain and the cytidine base, and the ability of this binding event to trigger a functional conformational change.

Advanced Analytical and Research Methodologies for Cytidine 5 Tetraphosphate Research

Chromatographic Separations and Purification Techniques

Chromatography is a cornerstone for the purification and analysis of nucleotides. The inherent charge and polarity of Cytidine (B196190) 5'-tetraphosphate make it an ideal candidate for separation by ion-exchange and high-performance liquid chromatography.

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. tosohbioscience.com Given the highly negatively charged nature of the polyphosphate chain, Cytidine 5'-tetraphosphate binds strongly to anion-exchange resins. These resins consist of a solid support matrix functionalized with positively charged groups, such as quaternary ammonium (B1175870) (a strong anion exchanger) or diethylaminoethyl (DEAE, a weak anion exchanger). tosohbioscience.com

The isolation process involves loading a solution containing this compound onto an anion-exchange column. The molecule adheres to the resin due to the electrostatic attraction between its negatively charged phosphate (B84403) groups and the positively charged functional groups of the resin. Elution is typically achieved by applying a salt gradient of increasing concentration (e.g., NaCl or LiCl). The salt ions compete with the bound nucleotide for the charged sites on the resin, leading to its release and elution from the column. Molecules with a greater negative charge, such as this compound, require a higher salt concentration to be eluted compared to their lower phosphate counterparts (e.g., Cytidine 5'-monophosphate or -triphosphate). This principle allows for the effective separation and isolation of this compound from reaction mixtures or biological extracts. researchgate.net

Quantification can be performed by integrating the area of the elution peak detected by a UV detector, as the cytidine base has a characteristic absorbance.

Table 1: Principles of Ion-Exchange Chromatography for this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | Solid support with covalently attached charged functional groups. | Anion-exchange resins (e.g., DEAE-Sepharose, TSKgel SuperQ-5PW) with positive charges are used. tosohbioscience.com |

| Mobile Phase | A buffered aqueous solution. Elution is controlled by increasing ionic strength. | Typically a buffer system with a gradient of a salt like NaCl. |

| Separation Basis | Reversible electrostatic interaction between the charged molecule and the stationary phase. | The four negatively charged phosphate groups provide a strong basis for selective binding and separation. |

| Elution Order | Molecules with lower net negative charge elute first. | CMP would elute before CDP, CDP before CTP, and CTP before this compound. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the rapid and precise assessment of the purity of this compound preparations. Anion-exchange HPLC is particularly well-suited for this purpose, leveraging the same charge-based separation principles as traditional IEC but with higher resolution and speed.

A typical method involves injecting the sample onto an anion-exchange column, such as a WAX-1 column, and eluting with a buffered mobile phase. researchgate.net The separation of cytidine mono-, di-, tri-, and tetraphosphates can be readily achieved. For instance, in a study developing an HPLC method to measure CMP, CDP, and CTP, distinct retention times were observed for each species, with CTP having the longest retention time due to its greater charge. researchgate.net Following this trend, this compound would exhibit an even longer retention time under the same conditions, allowing for clear separation from its lower phosphate analogs, which are common process-related impurities. Reversed-phase HPLC (RP-HPLC) can also be utilized, often with an ion-pairing agent in the mobile phase to enhance the retention and separation of the highly polar nucleotides.

The purity is determined by integrating the peak areas from the resulting chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all detected peaks.

Spectroscopic Characterization

Spectroscopic methods are critical for confirming the identity and structure of this compound and for determining its concentration.

Ultraviolet (UV) spectroscopy is a fundamental technique used for the detection and quantification of nucleotides. The heterocyclic cytosine base in this compound contains a chromophore that absorbs UV light at a characteristic wavelength. The maximum absorbance (λmax) for cytidine and its phosphorylated derivatives typically occurs around 260-280 nm, depending on the pH of the solution. This absorbance is commonly monitored by detectors in HPLC and IEC systems to track the elution of the compound. researchgate.net

The concentration of a purified sample of this compound can be accurately determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (a constant for the specific compound at a given wavelength and pH), b is the path length of the cuvette, and c is the concentration. This method is straightforward, non-destructive, and widely used in quality control and experimental applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous confirmation of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR (Proton NMR): This technique identifies the hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the protons on the ribose sugar (H1', H2', H3', H4', H5') and the cytosine base (H5, H6). The chemical shifts and coupling constants of these signals confirm the identity and conformation of the nucleoside portion of the molecule. researchgate.net

¹³C NMR: This provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. It is used to confirm the presence of all expected carbon atoms in the ribose and base.

³¹P NMR: This is particularly crucial for this compound. This technique directly probes the phosphorus atoms. The spectrum would be expected to show distinct signals for each of the four phosphate groups (α, β, γ, δ). The chemical shifts and, importantly, the coupling patterns between adjacent phosphorus nuclei (P-P coupling) provide definitive evidence of the linear tetraphosphate (B8577671) chain and confirm that the linkage is at the 5' position of the ribose.

Together, these multi-nuclear NMR experiments provide a complete picture of the molecular structure, confirming the identity of the base and sugar, the position of the phosphate linkage, and the length of the polyphosphate chain, thereby unequivocally confirming the structure of this compound.

Synthesis and Application of Chemically Modified Analogs

The synthesis of chemically modified analogs of nucleotides is a vital area of research for developing molecular tools, therapeutic agents, and probes for studying biological systems. While this compound itself is not commonly modified, the principles are well-established through extensive work on cytidine triphosphate (CTP) analogs.

A notable example is the synthesis of cytidine derivatives bearing a modification at the 5-position of the pyrimidine (B1678525) ring. nih.govnih.gov For instance, 5-(N-substituted-carboxamide)-2'-deoxycytidine triphosphate analogs have been developed. nih.gov The synthesis often involves a key step of palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine precursor. nih.govnih.gov The resulting modified nucleoside is then enzymatically or chemically phosphorylated to yield the corresponding triphosphate analog.

These modified nucleotide analogs have significant applications. They are used as building blocks in the process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to generate aptamers—short single-stranded DNA or RNA molecules that can bind to a specific target molecule. nih.govnih.gov The incorporation of these modified cytidine triphosphates by DNA polymerases during the SELEX process can produce aptamers with enhanced properties, such as improved binding affinity and nuclease resistance. nih.gov This demonstrates how chemically modified cytidine nucleotide analogs serve as valuable reagents for discovering novel affinity reagents and potential therapeutics.

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Cytidine 5'-triphosphate | CTP |

| Cytidine 5'-diphosphate | CDP |

| Cytidine 5'-monophosphate | CMP |

| Sodium Chloride | NaCl |

| Lithium Chloride | LiCl |

| 5-(N-substituted-carboxamide)-2'-deoxycytidine |

Design and Synthesis of Methylene-Bridged or Other Phosphonate (B1237965) Analogs

The inherent lability of the phosphoanhydride bonds in nucleotides like CTP presents challenges for certain biochemical studies, such as X-ray crystallography or detailed kinetic analyses of enzyme mechanisms. To overcome this, non-hydrolyzable or slowly-hydrolyzable analogs are designed and synthesized. Phosphonate analogs, where a methylene (B1212753) group (-CH2-) or a substituted methylene group (e.g., -CHF-, -CF2-, -CCl2-) replaces a bridging oxygen atom in the polyphosphate chain, are particularly valuable due to the stability of the P-C-P bond compared to the P-O-P bond.

The design of these analogs is centered on mimicking the three-dimensional structure and electronic properties of the natural phosphate group as closely as possible, while conferring resistance to enzymatic cleavage. The introduction of a methylene bridge creates a stable isostere of the pyrophosphate moiety. Further modifications, such as the introduction of fluorine atoms to the methylene bridge, can alter the acidity (pKa) of the phosphonate group, making it a closer electronic mimic of the natural phosphate.

While the direct synthesis of this compound phosphonate analogs is not extensively detailed in publicly available literature, the synthetic strategies can be inferred from established methods for other nucleotides, such as adenosine (B11128) 5'-tetraphosphate. nih.gov A common approach involves the coupling of a nucleoside monophosphate or diphosphate (B83284) derivative with a methylenebis(phosphonate) moiety. For instance, a potential synthetic route for a β,γ-methylene-bridged CTP tetraphosphate analog could involve the activation of Cytidine 5'-diphosphate (CDP), followed by a reaction with a salt of methylenebis(phosphonic acid).

General synthetic strategies often employ protecting groups for the sugar hydroxyls and the cytosine amino group to ensure regioselectivity during the phosphorylation and coupling reactions. umich.edu The synthesis of vinyl phosphonate derivatives of cytidine has been reported, which can serve as precursors for further modifications. uiowa.edu This involves the oxidation of a protected cytidine to the 5'-aldehyde, followed by a Wittig condensation. uiowa.edu Furthermore, the synthesis of 3'-C-methylene modified cytidine H-phosphonates has been described as a method for creating novel backbone modifications in oligonucleotides, showcasing the versatility of phosphonate chemistry in nucleoside modification. nih.govresearchgate.net

A non-hydrolyzable analog of CTP, cytosine 5'-(γ-thio)triphosphate (CTPγS), has been chemically synthesized and purified, highlighting the need for such analogs in studying CTP-dependent enzymes like the recently discovered CTPase activity of ParB. biorxiv.orgresearchgate.net This underscores the importance of developing stable CTP analogs for biochemical research.

Utility of Analogs as Probes for Enzyme Mechanism and Inhibition Studies

Non-hydrolyzable or slowly-hydrolyzable analogs of this compound are invaluable tools for investigating the mechanisms of enzymes that bind or hydrolyze this nucleotide. Their resistance to cleavage allows researchers to:

Trap Enzyme-Substrate Complexes: By using a non-hydrolyzable analog, an enzyme can be "frozen" in its substrate-bound state, facilitating structural studies like X-ray crystallography to visualize the active site and the interactions with the nucleotide.

Elucidate Reaction Intermediates: These analogs can act as transition state analogs, mimicking the high-energy intermediate state of the enzymatic reaction. nih.govnih.gov Studying how these analogs bind can provide insights into the catalytic mechanism.

Perform Kinetic Studies: The use of slowly-hydrolyzable analogs allows for the detailed kinetic characterization of an enzyme's catalytic cycle without rapid substrate depletion.

Serve as Competitive Inhibitors: By binding to the active site without undergoing a reaction, these analogs can act as potent and specific competitive inhibitors. This is crucial for validating the biological function of an enzyme and for developing potential therapeutic agents. For example, methylene-bridged analogs of adenosine 5'-tetraphosphate have been shown to be potent inhibitors of dinucleoside tetraphosphatases. nih.gov

The stability of phosphonate analogs makes them excellent candidates for use as probes in various biochemical assays. Their defined structure and resistance to degradation ensure that the observed effects are due to the specific interaction with the target enzyme.

Development of High-Throughput Screening Assays

High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors or modulators. assaygenie.comdanaher.com The development of robust and sensitive HTS assays for enzymes that utilize this compound is essential for discovering novel therapeutic agents.

A successful HTS assay should be:

Sensitive: Capable of detecting small changes in enzyme activity.

Robust: Yielding reproducible results with low variability.

Miniaturizable: Adaptable to low-volume formats (e.g., 384- or 1536-well plates) to conserve reagents and test compounds.

Cost-effective: Utilizing readily available and inexpensive reagents.

Several assay formats can be adapted for screening CTP-dependent enzymes. Fluorescence-based assays are particularly popular for HTS due to their high sensitivity and amenability to automation. h1.co One such method is the fluorescence polarization (FP) assay . bpsbioscience.combellbrooklabs.comceltarys.com

An FP-based assay for a CTP-dependent enzyme could be designed as follows:

A fluorescently labeled tracer molecule that binds to the enzyme's product is synthesized.

In the absence of enzyme activity, the tracer is free in solution and rotates rapidly, resulting in a low FP signal.

When the enzyme is active, it produces a product that binds to the tracer. The resulting larger complex tumbles more slowly in solution, leading to a high FP signal.

Inhibitors of the enzyme will prevent product formation, thus keeping the tracer in its free, low-FP state.

This "mix-and-read" format is highly suitable for HTS. bellbrooklabs.com FP assays have been successfully developed for a variety of enzymes, including polymerases, and can be used to screen for inhibitors of nucleic acid binding or elongation activities. researchgate.net

Another approach is to use a coupled-enzyme assay where the product of the CTP-dependent reaction is converted into a detectable signal by a second enzyme. For instance, if the reaction produces pyrophosphate, a coupled assay could measure its concentration using a fluorescent probe.

The development of such HTS platforms is crucial for identifying novel inhibitors of CTP-utilizing enzymes, which could have applications in various therapeutic areas, including cancer and infectious diseases. researchgate.netnih.gov

Future Directions and Unexplored Research Frontiers

Identification of Novel Cytidine (B196190) 5'-Tetraphosphate-Interacting Proteins and Pathways

A primary frontier in understanding the potential role of Cytidine 5'-tetraphosphate lies in the identification of proteins that may bind to or be regulated by it. The additional phosphate (B84403) group, compared to the well-known CTP, could confer unique binding affinities and regulatory properties. Future research could employ techniques such as:

Affinity Chromatography-Mass Spectrometry: Using synthesized this compound as bait to capture and identify interacting proteins from cell lysates.

Protein Microarrays: Screening large libraries of proteins for binding activity to labeled this compound.

Identifying such interacting proteins would be the first step in mapping the cellular pathways in which this molecule might participate.

Elucidation of its Precise Roles in Complex Biological Systems

Once interacting partners are identified, the next logical step is to unravel the precise biological functions of this compound. Research in this area could focus on its potential involvement in:

Cellular Signaling: Like other nucleotides, it could act as an intracellular or extracellular signaling molecule, potentially involved in stress responses or metabolic regulation.

Enzyme Regulation: The molecule might serve as an allosteric regulator, either activating or inhibiting key enzymes in metabolic pathways. Studies on the synthesis and inhibitory potential of adenosine (B11128) and uridine (B1682114) 5'-tetraphosphates suggest that their cytidine counterpart could also function as a potent enzyme inhibitor. acs.org

Determining its subcellular localization and concentration under various physiological and pathological conditions will be crucial to understanding its function.

Exploration of its Biosynthetic and Degradative Enzymes as Targets for Modulators

The metabolic pathways of this compound are currently unknown. A significant area of future research will be the identification of the enzymes responsible for its synthesis (biosynthetic enzymes) and breakdown (degradative enzymes). Potential candidates for its synthesis could be novel kinases that can further phosphorylate CTP. Conversely, specific phosphatases are likely responsible for its degradation.

Once identified, these enzymes could become valuable targets for the development of modulators (inhibitors or activators). Such compounds would be powerful tools for studying the biological effects of altering this compound levels and could have therapeutic potential if the molecule is found to be involved in disease processes.

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will require its integration into the broader context of cellular networks. Systems biology, which combines experimental data with computational modeling, offers a powerful approach to this challenge. nih.gov Future efforts could involve:

Metabolic Modeling: Incorporating the synthesis and degradation pathways of this compound into existing models of nucleotide metabolism to predict its flux and interplay with other metabolites.

Network Analysis: Integrating data on its protein interactions into protein-protein interaction networks to identify its potential role in larger functional modules and signaling cascades.

These computational approaches can help generate new hypotheses and guide future experimental research, ultimately painting a complete picture of this compound's role in the complex machinery of the cell.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to detect and quantify cytidine 5'-tetraphosphate (CTPP) in samples containing cytidine 5'-triphosphate (CTP)?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is widely used to resolve CTPP from CTP due to their structural similarity. For instance, Costas et al. (1983) demonstrated that anion-exchange chromatography effectively separates CTPP from commercial CTP samples, identifying impurities via phosphate chain length differentiation . Enzymatic assays using phosphatases or kinases (e.g., acetyl-CoA synthetase) can also discriminate between tri- and tetraphosphates by measuring substrate specificity .

Q. How should researchers handle potential hydrolysis or degradation of this compound during storage?

- Methodological Answer : Store lyophilized CTPP at -20°C in anhydrous conditions to minimize hydrolysis. For aqueous solutions, use neutral pH buffers (e.g., Tris-HCl) and avoid divalent cations like Mg²⁺, which accelerate phosphate cleavage. Stability studies should include periodic analysis via thin-layer chromatography (TLC) or NMR to monitor degradation .

Q. What are the primary biological roles of this compound in cellular metabolism?

- Methodological Answer : While CTPP’s roles are less characterized than CTP, studies on analogous nucleotides (e.g., adenosine tetraphosphate, Ap₄A) suggest potential functions in stress signaling, RNA processing, or cofactor synthesis. Researchers can use radiolabeled CTPP (³²P or ¹⁴C) in tracer experiments or knockout models (e.g., yeast acetyl-CoA synthetase mutants) to elucidate metabolic pathways .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : Enzymatic synthesis using purified kinases (e.g., nucleoside triphosphate kinase) or ligases (e.g., 4-coumarate:CoA ligase) allows controlled phosphate addition. For example, Guranowski et al. (1994) achieved adenosine 5'-tetraphosphate synthesis via acetyl-CoA synthetase; similar approaches can be adapted for CTPP by substituting substrates and optimizing ATP/CTP ratios . Reaction monitoring via real-time phosphate release assays (e.g., malachite green) ensures reaction completeness .

Q. What strategies resolve contradictions in reported CTPP stability data under varying experimental conditions?

- Methodological Answer : Contradictions often arise from differences in buffer composition, temperature, or contaminant metal ions. Systematic stability studies should include:

- Control experiments with EDTA to chelate divalent cations.

- Comparative analytics (e.g., HPLC vs. capillary electrophoresis) to validate degradation products.

- Replication of prior protocols (e.g., Costas et al., 1983) under identical conditions to identify methodological variables .

Q. How does this compound interact with RNA polymerases or phosphatidylcholine synthases compared to CTP?

- Methodological Answer : Competitive inhibition assays using increasing CTPP:CTP ratios can quantify binding affinity differences. Structural studies (e.g., X-ray crystallography or cryo-EM) of enzyme-CTPP complexes reveal phosphate chain accommodation in active sites. For example, CTP:phosphocholine cytidylyltransferase shows distinct kinetics with CTPP, which can be probed via stopped-flow fluorescence or isothermal titration calorimetry (ITC) .

Q. What in vivo models are suitable for studying the physiological impact of this compound accumulation?

- Methodological Answer : Use Saccharomyces cerevisiae mutants (e.g., cca1Δ lacking CTP synthase) or plant models (e.g., Arabidopsis) with altered nucleotide metabolism. Metabolomic profiling (LC-MS/MS) and phenotypic analysis (e.g., growth under stress) can link CTPP levels to cellular responses. Pietrowska-Borek et al. (2003) demonstrated similar approaches for diadenosine polyphosphates in plants .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between enzymatic and non-enzymatic CTPP synthesis pathways?

- Methodological Answer :

- Inhibitor studies : Use kinase inhibitors (e.g., staurosporine) or ATP analogs to block enzymatic activity.

- Ablation of cofactors : Remove Mg²⁺ or ATP in reaction mixtures to test non-enzymatic condensation.

- Isotopic labeling : Track ¹⁸O incorporation from H₂¹⁸O into phosphate groups, which occurs only in non-enzymatic reactions .

Q. What computational tools are effective for modeling the interaction of this compound with target proteins?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) can predict binding modes. Validate predictions with mutagenesis (e.g., altering positively charged residues in binding pockets) and surface plasmon resonance (SPR) for affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.